Azd-peg13-pfp

Description

Properties

IUPAC Name |

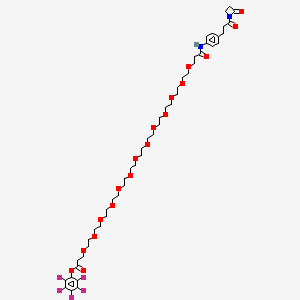

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H69F5N2O18/c49-43-44(50)46(52)48(47(53)45(43)51)73-42(59)9-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-8-39(56)54-38-4-1-37(2-5-38)3-6-40(57)55-10-7-41(55)58/h1-2,4-5H,3,6-36H2,(H,54,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIPERMXTOXWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69F5N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of AZD-PEG13-PFP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and applications of AZD-PEG13-PFP, a heterobifunctional linker used in bioconjugation and drug development. The information is compiled to assist researchers in understanding its core attributes and effectively utilizing it in experimental settings.

Core Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker containing two distinct functional groups: an azetidinone-based diketone (AZD) group and a pentafluorophenyl (PFP) ester. The structure is characterized by a 13-unit PEG spacer that imparts hydrophilicity and flexibility.

The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines to form stable amide bonds, making it ideal for conjugating molecules to proteins, antibodies, or other biomolecules.[1][2][3] Notably, PFP esters exhibit greater resistance to hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.[1][4]

The "AZD" component is an azetidinone-based diketone moiety, which can participate in other types of conjugation chemistries, making this compound a valuable heterobifunctional linker for creating complex bioconjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2600517-85-7 | |

| Molecular Formula | C48H69F5N2O18 | |

| Molecular Weight | 1057.06 g/mol | |

| Appearance | Solid | Assumed |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | -20°C with desiccant |

Reaction Mechanism and Experimental Workflow

The primary application of the PFP ester end of this compound is the acylation of nucleophiles, most commonly the ε-amino group of lysine (B10760008) residues on proteins. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, thus facilitating the reaction.

Below is a generalized workflow for the conjugation of this compound to a protein.

Detailed Experimental Protocol

The following is a representative protocol for the conjugation of this compound to a generic antibody (IgG). Optimization may be required based on the specific protein and desired degree of labeling.

Materials:

-

This compound

-

Antibody (or other biomolecule)

-

Reaction Buffer: 50–100 mM buffer, pH 7.2–8.5 (e.g., phosphate-buffered saline (PBS), sodium carbonate buffer). Avoid buffers containing primary amines like Tris.

-

Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

-

Purification equipment: Desalting column (e.g., Zeba™ spin desalting column) or dialysis unit.

Procedure:

-

Prepare the Biomolecule Solution:

-

Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of ≥1 mg/mL.

-

Ensure the buffer is free of primary amines.

-

-

Prepare the PFP Ester Solution:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution.

-

Note: PFP esters are moisture-sensitive. Do not prepare stock solutions for long-term storage.

-

-

Initiate the Conjugation Reaction:

-

Slowly add the PFP ester solution to the antibody solution while gently stirring.

-

The recommended molar ratio of PFP ester to the biomolecule's free amines is typically between 2:1 and 10:1. This should be optimized for the desired degree of labeling.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for more sensitive biomolecules.

-

-

Quenching (Optional):

-

To quench any unreacted PFP ester, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

-

-

Purification:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography, such as a desalting column or through dialysis against an appropriate storage buffer.

-

-

Analysis:

-

Confirm conjugation and determine the degree of labeling using methods such as LC-MS (to detect the mass shift) or HPLC.

-

Table 2: Key Parameters for PFP Ester Conjugation

| Parameter | Recommended Conditions | Rationale |

| pH | 7.2 - 8.5 | Ensures primary amines (e.g., lysine ε-amino group) are deprotonated and nucleophilic for efficient reaction. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction times (1-4h), while 4°C (overnight) is suitable for sensitive proteins. |

| Molar Ratio (PFP:Amine) | 2:1 to 10:1 | A molar excess of the PFP ester drives the reaction to completion. The ratio must be optimized. |

| Solvent for Linker | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive and require a dry, polar aproc solvent for dissolution before adding to the aqueous reaction. |

Advantages of PFP Esters in Bioconjugation

PFP esters offer significant advantages over other amine-reactive crosslinkers, particularly NHS esters. These benefits are critical for achieving high-yield, reproducible results in drug development and research.

The enhanced stability of PFP esters towards hydrolysis means less of the reagent is consumed by competing side reactions with water. This, combined with their high reactivity towards aminolysis, results in a more efficient conjugation process, often requiring a lower excess of the linking reagent and leading to higher yields of the desired conjugate.

References

The Ascendancy of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient formation of stable amide bonds is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine modification, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance. This technical guide provides an in-depth exploration of the core principles of PFP ester chemistry in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their pursuit of robust and reproducible bioconjugates.

Core Principles of PFP Ester Chemistry

PFP esters are active esters derived from pentafluorophenol, utilized for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby accelerating the rate of aminolysis.[1]

The PFP Advantage: Enhanced Stability and Reactivity

The primary advantages of PFP esters, particularly when compared to the more traditional NHS esters, are their increased stability towards hydrolysis and higher reactivity towards aminolysis.[1] This combination leads to more efficient and reliable conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]

Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that diminishes the amount of active ester available for conjugation and often necessitates using a larger excess of the reagent.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, which translates to more efficient reactions and improved reproducibility. This enhanced stability is particularly crucial when working with precious or limited quantities of biomolecules.

Faster Reaction Kinetics: Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired reaction with amines (aminolysis). This heightened reactivity allows for faster completion of conjugation reactions, minimizing the exposure of sensitive biomolecules to potentially harsh reaction conditions.

The logical flow of these advantages can be visualized as follows:

Quantitative Data: PFP vs. NHS Esters

The superiority of PFP esters can be quantitatively demonstrated through comparative studies of their stability and reaction kinetics.

| Parameter | PFP Ester | NHS Ester | Reference |

| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ (with poly(pentafluorophenyl acrylate)) | 3.49 x 10⁻³ s⁻¹ (with poly(N-hydroxysuccinimide-4-vinyl benzoate)) | |

| Relative Coupling Speed | ~32 times faster than pentachlorophenyl ester (OPCP) and 111 times faster than nitrophenyl ester (ONp) | Not directly compared in this study | |

| Stability in Aqueous Acetonitrile (Half-life) | ~6-fold more stable | Decomposed significantly faster | |

| Stability in Air (Neat Compound) | No detectable decomposition after 300 hours | No detectable decomposition after 300 hours |

| pH | Half-life of an NHS Ester in Aqueous Solution |

| ≤ 7 | Hours |

| 8 | Minutes |

| 8.6 | Significant hydrolysis observed |

| 9 | 5 minutes (for P4-NHS, an alkanoic acid derivative) |

Note: While the second table specifically details the pH-dependent hydrolysis of NHS esters, PFP esters, although more stable, will also exhibit an increased rate of hydrolysis at higher pH values.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving PFP esters.

Protocol 1: General Procedure for Protein Labeling with a PFP Ester-Activated Molecule

This protocol outlines the steps for conjugating a PFP ester-activated small molecule (e.g., a fluorophore or drug) to a protein.

Materials:

-

Protein with accessible primary amines (e.g., antibody, enzyme)

-

PFP ester-activated molecule

-

Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching Reagent (optional): Tris buffer, pH 8.0-8.5.

-

Purification equipment: Desalting column (e.g., Zeba™ spin desalting column) or dialysis cassette.

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer to a final concentration of 0.5–5 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering primary amines.

-

-

Prepare the PFP Ester Solution:

-

PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution. Do not prepare stock solutions for long-term storage as the ester will hydrolyze.

-

-

Initiate the Conjugation Reaction:

-

Slowly add the PFP ester solution to the protein solution while gently stirring. The recommended molar ratio of PFP ester to protein can range from 2:1 to 10:1 for free amines, or 5-15x for antibodies, and should be optimized for each specific application.

-

Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.

-

-

Quench the Reaction (Optional):

-

If there is a need to deactivate excess PFP ester, add a quenching reagent like Tris buffer and incubate for 30 minutes.

-

-

Purify the Conjugate:

-

Remove unreacted PFP ester and byproducts by purifying the conjugate using a desalting column or dialysis.

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling using appropriate analytical techniques such as HPLC, LC-MS, or UV-Vis spectroscopy.

-

The following diagram illustrates a general workflow for this experimental protocol:

Protocol 2: Determination of PFP Ester Hydrolytic Stability

This protocol provides a method to quantify the stability of a PFP ester in a specific buffer.

Materials:

-

PFP ester of interest

-

Anhydrous DMSO or DMF

-

Buffer of interest (e.g., PBS, pH 7.4)

-

HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

-

Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

-

Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

-

At various time points, inject an aliquot of the reaction mixture onto the HPLC system.

-

Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.

-

Calculate the half-life of the PFP ester in the given buffer by plotting the concentration of the remaining PFP ester versus time.

Applications in Drug Development and Research

The unique properties of PFP esters make them highly valuable in various aspects of drug development and life sciences research:

-

Antibody-Drug Conjugates (ADCs): The efficiency and reliability of PFP esters are critical for the reproducible manufacturing of ADCs. Notably, PFP esters have been shown to preferentially label a specific lysine (B10760008) residue in the light chain of some human antibodies, leading to more homogeneous conjugates with improved properties.

-

PEGylation: PFP esters are used to activate polyethylene (B3416737) glycol (PEG) for conjugation to proteins, a process that can improve the pharmacokinetic properties of therapeutic proteins.

-

Peptide Synthesis and Modification: PFP esters are employed in both solid-phase and solution-phase peptide synthesis due to their high reactivity, which leads to rapid coupling and minimizes side reactions.

-

Surface Modification and Biomaterials: PFP ester-functionalized polymers are used to create surfaces that can be readily modified with biomolecules for applications in biosensors, medical implants, and cell culture.

-

Fluorescent Labeling: PFP esters are effective for attaching fluorophores to biomolecules for use in various imaging and detection assays.

Conclusion

Pentafluorophenyl esters represent a significant advancement in bioconjugation chemistry, offering a powerful combination of stability and reactivity that surpasses traditional reagents like NHS esters. Their resistance to hydrolysis and rapid reaction kinetics lead to more efficient, reproducible, and higher-yielding conjugation reactions. For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry provides a robust and reliable tool to advance the development of next-generation bioconjugates.

References

The Role of PEG13 Spacers in Advanced Drug Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone in modern linker technology. This guide provides an in-depth technical overview of the function of PEG13 (a 13-unit polyethylene glycol chain) spacers in linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. While specific data for PEG13 is limited in publicly available literature, this guide will utilize data from closely related PEG12 linkers as a proxy to illustrate the principles of this linker class.

Core Functions of PEG Spacers in Drug Conjugates

The incorporation of a PEG spacer within a linker architecture, such as a PEG13 spacer, imparts several beneficial physicochemical and pharmacological properties to the resulting conjugate. These advantages primarily stem from the inherent characteristics of the PEG chain: hydrophilicity, flexibility, and biocompatibility.

1. Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are hydrophobic.[1] This hydrophobicity can lead to aggregation of the conjugate, particularly at higher drug-to-antibody ratios (DARs), which can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[1] The hydrophilic nature of the PEG spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[1][2] This improved solubility is crucial for developing stable and effective drug conjugates.

2. Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The inclusion of a PEG spacer increases the hydrodynamic radius of the conjugate, which in turn leads to:

-

Reduced Renal Clearance: The increased size of the molecule slows down its filtration by the kidneys.

-

Longer Plasma Half-Life: The extended circulation time allows for greater exposure of the target tissue to the therapeutic agent.[1][2]

-

Increased Overall Exposure (AUC): The prolonged circulation results in a higher total drug exposure over time.[1]

3. Optimized Biological Activity: The flexible nature of the PEG spacer provides optimal spatial separation between the targeting moiety and the payload. In ADCs, this can facilitate efficient internalization and release of the cytotoxic drug. In PROTACs, the linker length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for target protein degradation.[3][4]

Quantitative Data on PEG Linker Performance

Table 1: Pharmacokinetic Parameters of Trastuzumab-based ADCs with Pendant PEG12 Linkers in Mice [1][2]

| ADC Configuration | Clearance Rate | Aggregation Tendency |

| Pendant (PEG12)2 Linker | Slower | Lower |

| Conventional Linear Linker | Faster | Higher |

This table illustrates that ADCs with pendant PEG12 linkers exhibit slower clearance rates compared to those with conventional linear linkers, a trend that correlates with a lower tendency for aggregation.[1][2]

Table 2: Impact of PEG Linker Length on PROTAC Efficacy [4][5]

| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |

| TBK1 | < 12 | No degradation | - | VHL |

| TBK1 | 21 | 3 | 96% | VHL |

| TBK1 | 29 | 292 | 76% | VHL |

| ERα | 12 | ~5,000 | ~75% | VHL |

| ERα | 16 | ~1,000 | ~95% | VHL |

| ERα | 19 | ~5,000 | ~70% | VHL |

This table demonstrates the critical importance of linker length for PROTAC efficacy. For TBK1-targeting PROTACs, a linker shorter than 12 atoms was inactive, while a 21-atom linker showed the highest potency.[4][5] For ERα-targeting PROTACs, a 16-atom linker was found to be optimal.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of drug conjugates containing PEG spacers.

Protocol 1: Synthesis of a PROTAC with a PEG Linker (Amide Bond Formation)[6]

This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker.

Materials:

-

Component A with a carboxylic acid (COOH) group (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Ethyl acetate (B1210297), 5% LiCl solution, saturated NaHCO3 solution, brine

-

Anhydrous Na2SO4

Procedure:

Step 1: Amide Coupling

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

-

Dissolve the purified Component A-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next coupling step without further purification.

Step 3: Final Amide Coupling

-

Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH2 and the corresponding carboxylic acid-functionalized second component as the coupling partners.

-

Purify the final PROTAC by preparative HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This protocol is used to determine the cytotoxic potential of an ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC of interest

-

Unconjugated antibody (as a control)

-

Free cytotoxic payload (as a control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation[7]

This protocol is used to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231)

-

PROTAC of interest (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (against target protein and a loading control, e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the function and evaluation of drug conjugates with PEG linkers.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Caption: Simplified KRAS signaling pathway and the intervention by a KRAS-targeting PROTAC.

Conclusion

The PEG13 spacer, and by extension, PEG linkers of similar lengths, represent a critical tool in the design of advanced drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial arrangement for biological activity makes them indispensable for the development of effective and safe ADCs and PROTACs. The provided data, protocols, and visualizations offer a comprehensive resource for researchers and drug development professionals to understand and apply this important linker technology in their own work. As the field of targeted therapeutics continues to evolve, the rational design of linkers, including the strategic use of PEG spacers, will remain a key factor in the success of next-generation therapies.

References

- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The In-Depth Technical Guide to AZD-PEG13-PFP for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

The development of potent and targeted cancer therapeutics has been significantly advanced by the advent of antibody-drug conjugates (ADCs). These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component in the design of a successful ADC is the linker, which connects the antibody to the cytotoxic payload. The characteristics of the linker profoundly influence the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides a comprehensive overview of the AZD-PEG13-PFP linker for the development of next-generation ADCs.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a pentafluorophenyl (PFP) ester reactive group. The PEG13 component consists of thirteen repeating ethylene (B1197577) glycol units, which imparts favorable physicochemical properties to the resulting ADC. The PFP ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.

The use of a PEGylated linker like this compound in ADC development offers several advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the ADC, particularly when conjugated with hydrophobic payloads. This can help to prevent aggregation and improve the overall stability of the conjugate.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic proteins. The PEG chain can shield the ADC from proteolytic degradation and reduce renal clearance, leading to prolonged circulation time and increased tumor accumulation.

-

Reduced Immunogenicity: The "stealth" properties of PEG can help to mask the ADC from the host immune system, potentially reducing its immunogenicity.

Core Specifications of this compound

While specific data for ADCs utilizing the exact this compound linker is not publicly available, we can infer its general properties and utility based on the well-characterized chemistries of its components.

| Property | Description |

| Linker Type | Heterobifunctional, PEGylated |

| Reactive Group | Pentafluorophenyl (PFP) Ester |

| Spacer | 13-unit Polyethylene Glycol (PEG13) |

| Target Functional Group | Primary and secondary amines (e.g., ε-amino group of lysine residues on antibodies) |

| Resulting Bond | Stable amide bond |

| Key Advantages | Improved solubility and stability, enhanced pharmacokinetics, potentially reduced immunogenicity. PFP esters offer higher reactivity and stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. |

Experimental Protocols

The following section outlines a generalized experimental protocol for the conjugation of a payload functionalized with this compound to a monoclonal antibody. It is crucial to note that optimization of these protocols is essential for each specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.

-

This compound-payload conjugate.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC)).

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC).

Conjugation Workflow

Caption: General workflow for ADC synthesis using this compound.

Detailed Conjugation Procedure

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Linker-Payload Solution Preparation:

-

Immediately before use, dissolve the this compound-payload conjugate in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the linker-payload stock solution to the antibody solution with gentle stirring. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 3:1 to 20:1).

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific antibody and payload.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 20-50 mM. This will react with any excess PFP ester.

-

-

Purification:

-

Remove unconjugated linker-payload and other reaction components by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the characteristic wavelength of the payload, respectively. The DAR can then be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a distribution of species with different numbers of conjugated drugs, allowing for the determination of the average DAR.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, as the hydrophobicity of the ADC increases with the DAR.

-

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC developed with a stable linker like that formed by this compound is depicted below.

Caption: General mechanism of action for a stable-linker ADC.

Upon administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded by proteases. Since the amide bond formed by the PFP ester is stable, the payload is released along with the linker and the attached amino acid residue. The released payload can then exert its cytotoxic effect, leading to cell death.

Conclusion

The this compound linker represents a valuable tool in the design and development of antibody-drug conjugates. Its PEGylated structure offers the potential for improved physicochemical properties and pharmacokinetics, while the PFP ester provides an efficient and stable means of conjugation to antibodies. Although specific data for ADCs using this exact linker is limited in the public domain, the well-understood principles of PEGylation and PFP chemistry provide a strong foundation for its application in creating next-generation ADCs with enhanced therapeutic profiles. Researchers and drug developers are encouraged to perform thorough optimization of conjugation conditions and comprehensive characterization to fully realize the potential of this promising linker technology.

The Strategic Application of AZD-PEG13-PFP in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the application of AZD-PEG13-PFP, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs.

Introduction to this compound

This compound is a chemical tool comprised of a 13-unit polyethylene glycol (PEG) spacer functionalized with two distinct reactive groups: an azide (B81097) (AZD) and a pentafluorophenyl (PFP) ester. This architecture provides significant advantages in PROTAC development:

-

Enhanced Solubility and Permeability : The hydrophilic PEG chain improves the aqueous solubility and cell permeability of the resulting PROTAC molecule, crucial properties for biological activity.[1]

-

Optimized Ternary Complex Formation : The length of the PEG spacer can critically influence the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]

-

Orthogonal Reactivity : The azide and PFP ester groups offer orthogonal reactivity, allowing for a modular and controlled approach to PROTAC synthesis. The PFP ester is a highly reactive group for amine coupling, while the azide allows for "click chemistry" reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H69F5N2O18 | [3] |

| Molecular Weight | 1057.06 g/mol | [3] |

| Appearance | Solid | |

| Solubility | Soluble in aqueous solutions and organic solvents like DMF, DMSO | [4] |

The Role of the PFP Ester in PROTAC Synthesis

The pentafluorophenyl ester is a highly efficient activating group for carboxylic acids, facilitating the formation of stable amide bonds with primary amines. In the context of PROTAC synthesis, the PFP ester of this compound readily reacts with an amine-functionalized warhead (a ligand for the target protein) or an amine-functionalized E3 ligase ligand.

Key advantages of using a PFP ester include:

-

High Reactivity : PFP esters react efficiently with primary amines under mild conditions.

-

Stability : Compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, allowing for more flexible reaction conditions.

Experimental Protocols for PROTAC Synthesis using this compound

This section details a representative, two-step experimental protocol for the synthesis of a PROTAC using this compound. This hypothetical synthesis involves the initial coupling of an amine-bearing E3 ligase ligand to the PFP ester of the linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an alkyne-functionalized warhead.

Step 1: Amide Bond Formation with an E3 Ligase Ligand

This step involves the reaction of the PFP ester of this compound with an amine-containing E3 ligase ligand, such as pomalidomide.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer for characterization

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the resulting azide-PEG13-E3 ligase ligand conjugate by preparative HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide-functionalized intermediate from Step 1 is then "clicked" to an alkyne-bearing warhead.

Materials:

-

Azide-PEG13-E3 ligase ligand conjugate (from Step 1)

-

Alkyne-functionalized warhead (e.g., an alkyne-modified kinase inhibitor)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910)/Water (1:1) solvent mixture

Procedure:

-

Dissolve the azide-PEG13-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized warhead (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

-

In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC product by flash column chromatography or preparative HPLC.

-

Confirm the structure and purity of the final PROTAC by mass spectrometry and NMR.

Illustrative Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for a PROTAC synthesized using the this compound linker. These values are based on typical data reported for other effective PROTACs and serve as a benchmark for researchers.

Table 2: Hypothetical Performance Data for a PROTAC Synthesized with this compound

| Parameter | Illustrative Value | Description |

| Synthesis Yield (Step 1) | 65% | The chemical yield for the amide bond formation step. |

| Synthesis Yield (Step 2) | 40% | The chemical yield for the CuAAC click chemistry step. |

| Final PROTAC Purity | >98% (by HPLC) | The purity of the final PROTAC molecule after purification. |

| Target Protein Binding (IC50) | 50 nM | The concentration of the PROTAC required to inhibit 50% of the target protein's activity in a binding assay. |

| Degradation Potency (DC50) | 10 nM | The concentration of the PROTAC that induces 50% degradation of the target protein. |

| Maximum Degradation (Dmax) | 95% | The maximum percentage of target protein degradation achieved at optimal PROTAC concentration. |

| Cellular Permeability (Papp) | >1 x 10^-6 cm/s | A measure of the PROTAC's ability to cross cell membranes. |

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz are provided below to illustrate the key processes involved in the synthesis and action of PROTACs.

Caption: A workflow diagram illustrating the two-step synthesis of a PROTAC using this compound.

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound represents a versatile and highly useful linker for the modular synthesis of PROTACs. Its hydrophilic PEG spacer enhances the drug-like properties of the resulting molecule, while the orthogonal reactivity of its PFP ester and azide functionalities allows for a controlled and efficient synthetic strategy. The protocols and data presented in this guide, although illustrative, provide a solid foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of proteins implicated in a wide range of diseases. The continued exploration of linkers like this compound will undoubtedly accelerate the development of this promising therapeutic modality.

References

- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Solubility of Azd-peg13-pfp in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Azd-peg13-pfp, a heterobifunctional PEG linker containing a pentafluorophenyl (PFP) ester. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to determine its solubility in various aqueous buffers. Additionally, this guide outlines the general mechanism of action for antibody-drug conjugates (ADCs) that may utilize such a linker system.

Introduction to this compound

This compound is a chemical linker molecule likely utilized in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). The "AZD" prefix suggests a potential association with AstraZeneca's research and development pipeline. The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer (peg13), which is known to enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The pentafluorophenyl (PFP) ester is an amine-reactive functional group used to form stable amide bonds with proteins, such as monoclonal antibodies. PFP esters are noted for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, though they can be more hydrophobic.[2][3]

The aqueous solubility of this compound is a critical parameter for its successful application in bioconjugation, influencing reaction efficiency, product purity, and the overall developability of the resulting ADC.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 2600517-85-7 | [4] |

| Molecular Formula | C48H69F5N2O18 | [4] |

| Molecular Weight | 1057.06 g/mol | |

| PFP Ester Reactivity | Reacts with primary amines to form amide bonds. Optimal pH for conjugation is typically 7.2-8.5. | |

| PEG Spacer | The hydrophilic PEG spacer is intended to increase the aqueous solubility of the molecule. |

Experimental Protocols for Solubility Determination

The following protocols are recommended for determining the aqueous solubility of this compound. Given its PFP ester moiety, the compound is susceptible to hydrolysis, especially at higher pH. Therefore, it is crucial to work with freshly prepared solutions and consider the rate of hydrolysis in the experimental design.

Kinetic Solubility Assay

This method is a high-throughput approach to estimate solubility by observing precipitation after diluting a concentrated stock solution in an organic solvent with an aqueous buffer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Aqueous buffers (e.g., Phosphate Buffered Saline (PBS) at various pH values, Tris buffers)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-

Serial Dilution: In the microplate, perform serial dilutions of the stock solution with the same organic solvent.

-

Addition of Aqueous Buffer: To each well containing the diluted compound, add the desired aqueous buffer. The final concentration of the organic solvent should be kept low (typically <5% v/v) to minimize its effect on solubility.

-

Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).

-

Quantification of Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration of the supernatant can be determined by HPLC-UV to quantify the amount of dissolved compound.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

-

This compound (solid)

-

Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended.

-

Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.

-

Separation of Solid: Immediately centrifuge the aliquot at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take a sample from the supernatant and dilute it with a suitable solvent to prevent precipitation. Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

-

Equilibrium Determination: The solubility is determined to be at equilibrium when consecutive measurements do not differ significantly (e.g., by <10%).

Data Presentation

Quantitative solubility data should be organized in clear, structured tables for easy comparison.

Table 1: Kinetic Solubility of this compound in Various Buffers

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) |

| PBS | 7.4 | 25 | ||

| Acetate Buffer | 5.0 | 25 | ||

| Tris Buffer | 8.0 | 25 | ||

| PBS | 7.4 | 37 | ||

| Acetate Buffer | 5.0 | 37 | ||

| Tris Buffer | 8.0 | 37 |

Table 2: Thermodynamic Solubility of this compound at 37°C

| Buffer System | pH | Equilibrium Time (h) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| 0.1 N HCl | 1.2 | |||

| Acetate Buffer | 4.5 | |||

| Phosphate Buffer | 6.8 | |||

| Phosphate Buffer | 7.4 |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

General Mechanism of Action for an ADC

This compound is a component that can be used to construct an ADC. The diagram below illustrates the general mechanism by which an ADC targets and kills a cancer cell.

Caption: General Signaling Pathway for an Antibody-Drug Conjugate.

Conclusion

The aqueous solubility of linker-payloads such as this compound is a cornerstone of successful ADC development. This guide provides the necessary framework for researchers to systematically determine this critical parameter. By employing the detailed kinetic and thermodynamic solubility protocols, and organizing the resulting data as suggested, drug development professionals can make informed decisions regarding the formulation and application of this and similar bioconjugation reagents. The provided diagrams offer a clear visual representation of both the experimental process and the therapeutic rationale for the use of such molecules in targeted cancer therapy.

References

The Ascendancy of Pentafluorophenyl Esters in Amine-Reactive Chemistries: A Technical Guide

For researchers, scientists, and drug development professionals at the forefront of bioconjugation and peptide synthesis, the strategic selection of coupling reagents is paramount to achieving high-yield, stable, and reproducible results. While N-hydroxysuccinimide (NHS) esters have long been a staple, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and efficiency. This technical guide provides an in-depth exploration of the core chemical properties of PFP esters, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform and guide your research.

Core Chemical Properties of Pentafluorophenyl Esters

Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) and a carboxylic acid.[1][2] Their enhanced performance is rooted in the strong electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating nucleophilic attack by primary and secondary amines to form stable amide bonds.[1]

Enhanced Reactivity and Reaction Kinetics

A primary advantage of PFP esters lies in their accelerated reaction kinetics with amines (aminolysis).[1] The high degree of activation of the carbonyl group leads to significantly faster reaction times compared to other active esters.[1][3] This heightened reactivity can minimize side reactions and improve overall conjugation efficiency.[3]

Superior Stability in Aqueous Media

Despite their high reactivity towards amines, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous environments compared to their NHS counterparts.[1][2][4] This increased stability is a critical asset, particularly when working with valuable biomolecules in aqueous buffers, as it reduces the loss of the active ester to a competing hydrolysis reaction and can lead to more reproducible outcomes.[1] The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at a higher pH.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity and stability of pentafluorophenyl esters, providing a basis for comparison with other common active esters.

| Active Ester | Relative Coupling Rate |

| Pentafluorophenyl (PFP) Ester | 111 |

| Pentachlorophenyl (PCP) Ester | 3.4 |

| p-Nitrophenyl (ONp) Ester | 1 |

| Table 1: Comparative coupling rates of various active esters. This data highlights the significantly faster reaction kinetics of PFP esters.[3][6] |

| Active Ester Polymer Platform | Pseudo-first-order Rate Constant for Aminolysis (s⁻¹) |

| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |

| Table 2: A comparative study of active ester polymer brush platforms demonstrates the superior reactivity of PFP esters in aminolysis.[1] |

| Active Ester | Solvent System | Half-life (t₁/₂) |

| PFP Ester | Aqueous Acetonitrile (B52724) | More stable than NHS Ester |

| Table 3: Comparative stability of PFP and NHS esters in an aqueous solution. PFP esters exhibit greater resistance to hydrolysis.[5] |

Experimental Protocols

Detailed methodologies for the synthesis, stability analysis, and application of pentafluorophenyl esters are provided below.

Protocol 1: General Synthesis of Pentafluorophenyl Esters

This protocol describes a common method for synthesizing PFP esters from a carboxylic acid.

Materials:

-

Carboxylic acid of interest

-

Pentafluorophenol

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

-

Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous organic solvent.

-

Add 1.1 to 1.5 equivalents of pentafluorophenol to the solution.

-

Add 1.1 equivalents of the carbodiimide (B86325) coupling agent (DCC or EDAC) to the reaction mixture.

-

If the carboxylic acid is in its hydrochloride salt form, add an equivalent of a non-nucleophilic base like triethylamine.[7]

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography on silica (B1680970) gel.[8]

Protocol 2: Determination of Hydrolytic Stability via HPLC

This protocol outlines a method to quantify the hydrolytic stability of a PFP ester.[1][5]

Materials:

-

PFP ester of interest

-

Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

-

Reaction buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 and Sodium Bicarbonate buffer at pH 8.5)

-

Reverse-phase HPLC system with a C18 column and UV detector

-

Mobile phase: A gradient of water with 0.1% Trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B)

Procedure:

-

Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.[1]

-

Initiate the hydrolysis by diluting the stock solution into the reaction buffer to a final concentration of 1 mM.[1]

-

Immediately inject a sample (t=0) into the HPLC system.[1]

-

Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

-

Monitor the decrease in the PFP ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength.[1]

-

Calculate the percentage of the remaining active ester at each time point.

-

Plot the natural logarithm of the PFP ester concentration versus time to determine the pseudo-first-order rate constant and the half-life.[1]

Protocol 3: General Protocol for Bioconjugation to a Protein

This protocol provides a general procedure for conjugating a PFP ester-activated molecule to primary amines on a protein.[9][10]

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[4][5]

-

PFP ester-activated molecule

-

Anhydrous DMSO or DMF[4]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

-

Purification column (e.g., size-exclusion chromatography)[10]

Procedure:

-

Ensure the protein is in an amine-free buffer; if necessary, perform a buffer exchange using dialysis or a desalting column.[4]

-

Equilibrate the vial of the PFP ester to room temperature before opening to prevent moisture condensation.[4]

-

Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage.[4][5]

-

Slowly add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution while gently stirring.[1]

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5][9]

-

Quench any unreacted PFP ester by adding the quenching buffer and incubating for 30 minutes.[1]

-

Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.[1]

-

Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as HPLC, mass spectrometry, or spectrophotometry.[10]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and reaction pathways involving pentafluorophenyl esters.

Caption: Synthetic pathway for the formation of a PFP ester.

Caption: Competing reactions of a PFP ester in an aqueous buffer.

Caption: A typical experimental workflow for protein bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Pentafluorophenol and its derivatives [en.highfine.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]

- 9. precisepeg.com [precisepeg.com]

- 10. resources.tocris.com [resources.tocris.com]

An In-depth Technical Guide to the Core Principles of PEGylation in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[1][2] This process has revolutionized the pharmaceutical industry by significantly improving the pharmacokinetic and pharmacodynamic properties of numerous drugs, leading to enhanced therapeutic efficacy, improved safety profiles, and greater patient compliance.[3][4] The core principle of PEGylation lies in the unique physicochemical properties of PEG, a hydrophilic, non-toxic, and non-immunogenic polymer, which, when conjugated to a drug, imparts these favorable characteristics to the resulting conjugate.[5]

The primary benefits of PEGylation include a prolonged circulatory half-life, reduced immunogenicity and antigenicity, increased stability against proteolytic degradation, and enhanced aqueous solubility.[6][7] By increasing the hydrodynamic size of the drug molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream.[8] The flexible PEG chains also create a "stealth" effect, masking the drug from the host's immune system and reducing the likelihood of an immune response.[9]

Core Principles and Mechanisms of Action

The fundamental principle of PEGylation is to alter the physicochemical properties of a therapeutic agent to improve its in vivo performance. This is achieved by leveraging the unique properties of the attached PEG polymer.

Prolongation of Systemic Circulation and Reduced Clearance

One of the most significant advantages of PEGylation is the extension of a drug's plasma half-life.[8] This is primarily achieved by increasing the hydrodynamic volume of the drug molecule, which slows down its renal filtration.[6] The kidneys have a size-based filtration threshold, and by increasing the effective size of the drug, PEGylation prevents its rapid excretion. For instance, the attachment of a 20 kDa PEG molecule to granulocyte colony-stimulating factor (G-CSF) in the form of pegfilgrastim extends its median serum half-life to 42 hours, compared to 3.5-3.8 hours for the non-PEGylated form, filgrastim.[10][11]

Reduced Immunogenicity and Antigenicity

Therapeutic proteins, especially those of non-human origin or with modifications, can elicit an immune response, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the drug's therapeutic effect and cause adverse reactions. The flexible and hydrophilic PEG chains form a protective layer around the drug molecule, sterically hindering its recognition by immune cells and proteolytic enzymes.[6][9] This "shielding" effect reduces the immunogenicity and antigenicity of the therapeutic protein.

Enhanced Stability and Solubility

PEGylation can significantly improve the stability of protein and peptide drugs by protecting them from enzymatic degradation.[2] The PEG chains sterically block the access of proteases to the protein surface, thereby preventing its breakdown. Furthermore, PEG is highly soluble in aqueous and organic solvents, and its conjugation to poorly soluble drugs can enhance their solubility, facilitating formulation and administration.[5]

Impact on Pharmacodynamics

While PEGylation generally improves pharmacokinetics, it can sometimes negatively impact pharmacodynamics. The attachment of PEG chains, particularly near the drug's active site, can cause steric hindrance, leading to a decrease in binding affinity to its target receptor.[8] However, this reduction in potency is often compensated for by the prolonged systemic exposure of the drug, resulting in an overall enhancement of its therapeutic effect.[12]

Quantitative Data on PEGylation

The rational design of PEGylated drugs relies on a thorough understanding of how various PEG parameters influence the final product's properties. The following tables summarize key quantitative data to guide researchers in selecting appropriate PEGylation strategies.

Table 1: Effect of PEG Molecular Weight on the Pharmacokinetics of Selected Drugs

| Drug | PEG Molecular Weight (kDa) | Change in Half-life (t½) | Reference(s) |

| Interferon alfa-2a | 40 (branched) | ~100-fold increase compared to native interferon | [13] |

| Interferon alfa-2b | 12 (linear) | ~10-fold increase compared to native interferon | [13] |

| G-CSF (Filgrastim) | 20 (linear) | ~11-fold increase (from 3.5-3.8 h to 42 h) | [10][11] |

| Methotrexate-loaded Chitosan Nanoparticles | 2, 5 | Increased elimination half-life with increasing MW | [14] |

Table 2: Comparison of Common Amine-Reactive PEGylation Reagents

| Reagent Type | Target Residue(s) | Optimal pH Range | Resulting Linkage | Stability of Reagent | Key Advantages | Key Disadvantages | Reference(s) |

| PEG-NHS Ester | N-terminus, Lysine (B10760008) | 7.0 - 8.5 | Amide | Low in aqueous solution (hydrolysis) | High reactivity, straightforward protocol | Prone to hydrolysis, can lead to heterogeneous products | [8][9] |

| PEG-Aldehyde | N-terminus, Lysine | 5.0 - 8.0 | Secondary Amine | More stable than NHS esters | Greater control over site-specificity (N-terminal preference at lower pH) | Requires a reducing agent, slower reaction | [8][9] |

| PEG-Isothiocyanate | N-terminus, Lysine | ~9.0 | Thiourea | Moderate | Forms a stable linkage | Requires higher pH which may affect protein stability | [15] |

| PEG-Carboxylate (with EDC/NHS) | N-terminus, Lysine | 4.5 - 7.5 | Amide | Activated in situ | Can be used when other amine-reactive groups are not suitable | Requires activation step, potential for side reactions | [15] |

Table 3: Comparison of Common Thiol-Reactive PEGylation Reagents

| Reagent Type | Target Residue(s) | Optimal pH Range | Resulting Linkage | Stability of Linkage | Key Advantages | Key Disadvantages | Reference(s) |

| PEG-Maleimide | Cysteine | 6.5 - 7.5 | Thioether | Stable, but can undergo retro-Michael addition | High specificity for thiols, rapid reaction | Potential for maleimide (B117702) hydrolysis at higher pH, reversibility in the presence of other thiols | [9] |

| PEG-Vinyl Sulfone | Cysteine | 8.0 - 9.0 | Thioether | Very stable | Forms a highly stable, irreversible bond | Slower reaction rate compared to maleimide | [16] |

| PEG-Iodoacetamide | Cysteine | 7.5 - 8.5 | Thioether | Very stable | Forms a stable, irreversible bond | Less specific than maleimide, can react with other nucleophiles | [16] |

| PEG-Pyridyl Disulfide | Cysteine | 6.0 - 7.0 | Disulfide | Reversible | Allows for cleavable PEGylation | Linkage can be cleaved by reducing agents in vivo | [16] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation in a laboratory setting. The following are step-by-step protocols for three common PEGylation strategies.

Protocol 1: Amine PEGylation using PEG-NHS Ester

This protocol describes the non-specific PEGylation of primary amines (N-terminus and lysine residues) on a protein using a PEG-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest

-

PEG-NHS Ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[8]

-

PEG-NHS Ester Solution Preparation: Immediately before use, allow the vial of PEG-NHS Ester to equilibrate to room temperature. Dissolve the required amount of PEG-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution. PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[8]

-

PEGylation Reaction:

-

Calculate the required volume of the PEG-NHS Ester stock solution to achieve a desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[17]

-

Slowly add the PEG-NHS Ester solution to the stirring protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[9]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester. Incubate for an additional 30 minutes.

-

Purification: Remove excess PEG reagent and byproducts by purifying the PEGylated protein using SEC or dialysis.

-

Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.[13]

Protocol 2: Thiol PEGylation using PEG-Maleimide

This protocol describes the site-specific PEGylation of free sulfhydryl groups (cysteine residues) on a protein using a PEG-Maleimide derivative.

Materials:

-

Protein with accessible cysteine residue(s)

-

PEG-Maleimide

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature. If DTT is used, it must be removed before adding the PEG-Maleimide, as it contains a free thiol.[18]

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent like DMSO or DMF.

-

PEGylation Reaction:

-

Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other reagents using SEC or dialysis.

-

Characterization: Characterize the purified product using methods such as SDS-PAGE, Ellman's assay (to quantify free thiols), HPLC, and mass spectrometry.

Protocol 3: N-terminal PEGylation via Reductive Amination using PEG-Aldehyde

This protocol describes a more site-specific approach to PEGylate the N-terminal α-amine of a protein by controlling the reaction pH.

Materials:

-

Protein of interest

-

PEG-Aldehyde

-

Reaction buffer (e.g., 100 mM MES or acetate (B1210297) buffer), pH 5.0-6.5

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., SEC or ion-exchange chromatography)

Procedure:

-

Protein and Reagent Preparation: Dissolve the protein in the reaction buffer. Prepare a stock solution of the PEG-Aldehyde in the same buffer or a compatible solvent. Prepare a fresh stock solution of the reducing agent.

-

PEGylation Reaction:

-

Add the PEG-Aldehyde stock solution to the protein solution (a 5- to 20-fold molar excess is a typical starting point).

-

Incubate the mixture for 30-60 minutes at room temperature to allow for the formation of the Schiff base intermediate.[8]

-

Add the reducing agent to the reaction mixture. The final concentration of sodium cyanoborohydride is typically in the range of 20-50 mM.

-

-

Incubation: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]

-

Quenching: Quench the reaction by adding the quenching buffer.

-

Purification: Purify the N-terminally PEGylated protein using an appropriate chromatography method, such as SEC or ion-exchange chromatography, to separate it from unreacted reagents and any di- or multi-PEGylated species.

-

Characterization: Confirm the N-terminal PEGylation and assess the purity of the final product using techniques like peptide mapping, Edman degradation, HPLC, and mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in PEGylation.

Caption: Signaling pathway of PEGylated interferon-alpha, leading to an antiviral state.[15]

Caption: Signaling pathway of PEG-G-CSF, stimulating neutrophil production.[16]

Caption: General experimental workflow for the development and characterization of a PEGylated drug.[12][13]

Conclusion

PEGylation remains a cornerstone of modern drug delivery, offering a versatile and effective strategy to enhance the therapeutic potential of a wide range of molecules. By understanding the core principles of how PEGylation impacts a drug's pharmacokinetic and pharmacodynamic profile, and by carefully selecting the appropriate PEGylation chemistry and reaction conditions, researchers can design and develop safer and more effective medicines. The quantitative data, detailed protocols, and visual representations provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this dynamic field. As our understanding of the nuances of PEGylation continues to evolve, so too will the opportunities to create innovative and life-changing therapies.

References

- 1. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrumrx.com [spectrumrx.com]

- 3. biopharminternational.com [biopharminternational.com]